molecular formula C13H17N5O4 B4581730 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate

1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate

Cat. No. B4581730
M. Wt: 307.31 g/mol
InChI Key: SNMPXDAFSMJDHJ-UHFFFAOYSA-N
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Description

The chemical compound of interest is part of a broader category of organic compounds known for their complex molecular structures and potential for varied chemical reactions and properties. Research in this field focuses on understanding the synthesis, structure, reactivity, and applications of such molecules.

Synthesis Analysis

Synthetic approaches to complex molecules like the one often involve multi-step reactions, including cycloaddition, transesterification, and other organocatalytic methods. For instance, the cycloaddition reactions of certain dimethylamino compounds with symm-tetrazine derivatives to form new “proton sponges” indicate the complexity and specificity of synthesis methods in this domain (Pozharskii et al., 2003).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. These analyses provide insights into the arrangement of atoms within a molecule and the configuration of its functional groups, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

The reactivity of a compound like "1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate" can be influenced by its molecular structure, including the presence of dimethylamino and vinyl acetate groups. Research into similar compounds reveals a variety of reactions, including cycloadditions, Michael-type additions, and transformations influenced by the presence of different functional groups (Jiang et al., 2007).

Scientific Research Applications

Enantioselective Synthesis

1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate and its related compounds have been utilized in enantioselective synthesis processes. For example, Matsubara et al. (2000) described the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the use of similar compounds in sophisticated chemical synthesis (Matsubara et al., 2000).

Novel Ring Systems Synthesis

Compounds related to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate have been instrumental in the synthesis of new ring systems. Hesek and Rybár (1994) synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Hesek & Rybár, 1994).

Xanthine Derivatives Synthesis

Research by Carvalho et al. (2007) on the synthesis and crystallization of xanthine derivatives shows another application of compounds similar to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate in the field of organic chemistry (Carvalho, Emmerling, & Schneider, 2007).

Polymer Research

In the realm of polymer science, similar compounds have been used to study the relationship between chemical structures and electron sensitivity in polymers, as illustrated by Oguchi et al. (1990) in their work on vinyl polymers (Oguchi, Sanui, Ogata, Takahashi, & Nakada, 1990).

Stereocontrolled Synthesis

Petasis and Lu (1996) demonstrated the use of similar compounds in stereocontrolled synthesis, converting aldehydes to 1,3-dioxan-4-ones and subsequently to vinyl acetals, which could undergo rearrangement to yield substituted tetrahydropyrans (Petasis & Lu, 1996).

1,4-Dihydropyridine Derivatives Synthesis

Stanovnik et al. (2002) explored the synthesis of 1,4-dihydropyridine derivatives using similar compounds, showcasing their application in medicinal chemistry and pharmaceutical research (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

Bronchodilating Activity Studies

In pharmacological research, compounds similar to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate have been studied for their bronchodilating activity, as shown in the work by Peikov et al. (1995) and Nemčeková et al. (1995) (Peikov, Danchev, Zlatkov, Ivanov, & Belcheva, 1995) (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).

Covalent Analogues of DNA Base-Pairs

Hocek et al. (2002) used compounds similar to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate to create covalent analogues of DNA base-pairs, contributing to the field of bioorganic chemistry (Hocek, Dvořáková, & Císařová, 2002).

properties

IUPAC Name

1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethenyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-7(22-8(2)19)18-9-10(14-12(18)15(3)4)16(5)13(21)17(6)11(9)20/h1H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMPXDAFSMJDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate
Reactant of Route 2
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate
Reactant of Route 3
Reactant of Route 3
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate
Reactant of Route 4
Reactant of Route 4
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate
Reactant of Route 5
Reactant of Route 5
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate
Reactant of Route 6
Reactant of Route 6
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate

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